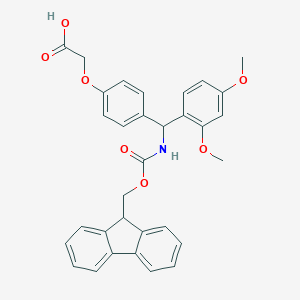

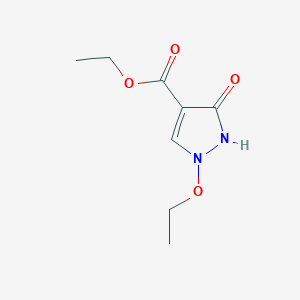

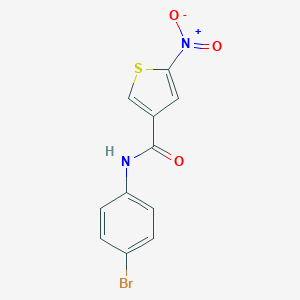

![molecular formula C8H12IN3O4S B115452 1-[2-(Ethylsulfonyl)ethyl]-5-iodo-2-methyl-4-nitro-1h-imidazole CAS No. 154475-33-9](/img/structure/B115452.png)

1-[2-(Ethylsulfonyl)ethyl]-5-iodo-2-methyl-4-nitro-1h-imidazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“1-[2-(Ethylsulfonyl)ethyl]-5-iodo-2-methyl-4-nitro-1h-imidazole” is a chemical compound with the molecular formula C8H12IN3O4S and a molecular weight of 373.17 . It is a second-generation 2-methyl-5-nitroimidazole .

Synthesis Analysis

The synthesis of “this compound” can be achieved from Tinidazole Related Compound B (1-(2-Ethyl-Sulfonylethyl)-2-Methyl-4-Nitroimidazole) .Molecular Structure Analysis

The molecular structure of this compound includes an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms. The imidazole ring is substituted with an ethylsulfonyl ethyl group, an iodine atom, a methyl group, and a nitro group .Physical And Chemical Properties Analysis

The predicted boiling point of this compound is 581.7±45.0 °C, and its predicted density is 1.96±0.1 g/cm3. The predicted pKa value is -0.97±0.60 .Aplicaciones Científicas De Investigación

Antioxidant Capacity Assessment

The ABTS/PP decolorization assay, which evaluates antioxidant capacity, has been a focal point of research. This assay, leveraging the radical cation-based ABTS●+ and potassium persulfate, is crucial for understanding antioxidant mechanisms, particularly among phenolic antioxidants. Some antioxidants can form coupling adducts with ABTS●+, contributing to their total antioxidant capacity, while others may oxidize without coupling. This distinction is vital for assessing the specificity and relevance of various antioxidants through the ABTS assay, despite its broad application in tracking antioxidant systems during storage and processing (Ilyasov et al., 2020).

Antitumor Activity of Imidazole Derivatives

Imidazole derivatives have been extensively reviewed for their potential as antitumor agents. Compounds such as bis(2-chloroethyl)amino derivatives of imidazole have shown promise, with some advancing past preclinical testing stages. These structures are significant not only for developing new antitumor drugs but also for synthesizing compounds with diverse biological properties (Iradyan et al., 2009).

Applications in Medicinal Chemistry

Nitroimidazoles, embodying a blend of aromatic imidazole and nitro groups, showcase a vast array of applications in medicinal chemistry. These compounds are actively researched for their roles in antitumor, antibacterial, antifungal, antiparasitic, and other drug applications. Their utility spans from clinical use in anticancer and antimicrobial therapies to diagnostics and supramolecular assemblies, highlighting the versatility and potential of nitroimidazole heterocycles (Li et al., 2018).

Analytical Methods for Antioxidant Activity

The study of antioxidants, crucial across various fields including medicine, has led to the development of numerous tests for assessing antioxidant activity. Methods such as ORAC, HORAC, TRAP, TOSC, CUPRAC, FRAP, and mixed tests like ABTS and DPPH offer insights into the kinetics and mechanisms of antioxidant action. These assays, based on chemical reactions and spectrophotometry, have been effectively applied in analyzing the antioxidant capacity of complex samples (Munteanu & Apetrei, 2021).

Mecanismo De Acción

While the specific mechanism of action for “1-[2-(Ethylsulfonyl)ethyl]-5-iodo-2-methyl-4-nitro-1h-imidazole” is not provided, it is structurally related to tinidazole, a nitroimidazole antiprotozoal agent. The nitro group of tinidazole is reduced in Trichomonas by a ferredoxin-mediated electron transport system. The free nitro radical generated as a result of this reduction is believed to be responsible for the antiprotozoal activity .

Propiedades

IUPAC Name |

1-(2-ethylsulfonylethyl)-5-iodo-2-methyl-4-nitroimidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12IN3O4S/c1-3-17(15,16)5-4-11-6(2)10-8(7(11)9)12(13)14/h3-5H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAQQNSOGJTTXBA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)CCN1C(=NC(=C1I)[N+](=O)[O-])C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12IN3O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30379473 |

Source

|

| Record name | 1-[2-(Ethanesulfonyl)ethyl]-5-iodo-2-methyl-4-nitro-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30379473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

373.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154475-33-9 |

Source

|

| Record name | 1-[2-(Ethanesulfonyl)ethyl]-5-iodo-2-methyl-4-nitro-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30379473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

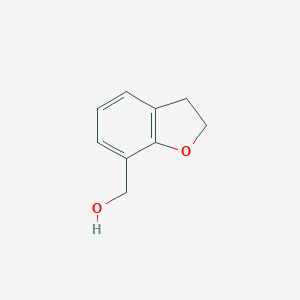

![5-Fluorotricyclo[5.2.1.02,6]deca-3,8-diene](/img/structure/B115391.png)

![diexo-3-tert-Butoxycarbonylamino-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B115394.png)